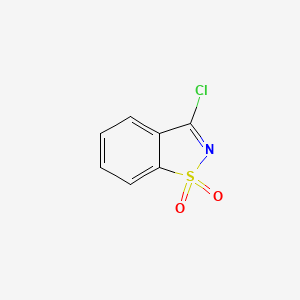

Pseudosaccharin chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO2S/c8-7-5-3-1-2-4-6(5)12(10,11)9-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEJRJPHNPIURV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205255 | |

| Record name | Pseudosaccharin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

567-19-1 | |

| Record name | Pseudosaccharin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudosaccharin chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14628 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pseudosaccharin chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pseudosaccharin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1,2-benzothiazole 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PSEUDOSACCHARIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AYD6UVV3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pseudosaccharin Chloride: A Comprehensive Technical Guide

An In-depth Exploration of the History, Synthesis, Properties, and Applications of a Versatile Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudosaccharin chloride, chemically known as 3-chloro-1,2-benzisothiazole 1,1-dioxide, is a highly reactive and versatile heterocyclic compound. First synthesized in the late 19th century, it has emerged as a significant building block in organic synthesis, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the history, discovery, and detailed experimental protocols for the synthesis of this compound. It further delves into its physicochemical properties, spectral characterization, and its application in the synthesis of biologically active molecules, with a focus on its role in drug discovery and development.

Introduction: A Historical Perspective

The journey of this compound begins with the discovery of saccharin, the first commercially successful artificial sweetener, by Constantin Fahlberg and Ira Remsen in 1879. The inherent stability of the benzisothiazole ring in saccharin spurred further investigation into its derivatives. This compound was originally prepared by Jesurum.[1] It is also referred to as 3-Chloro-psi-saccharin or 3-chlorobenzo[d]isothiazole 1,1-dioxide.[2][3]

Initially, its primary application was as a reagent for the identification and derivatization of primary and secondary alcohols, due to the ease with which it forms crystalline derivatives with convenient melting points.[1] However, its utility has since expanded significantly, with modern applications focusing on its role as a key intermediate in the synthesis of a variety of heterocyclic compounds with potential pharmacological activities. Its importance is underscored by its use in the preparation of compounds with elastase inhibitory activity, highlighting its relevance to drug development professionals.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-chloro-1,2-benzothiazole 1,1-dioxide | [2] |

| Synonyms | This compound, 3-Chloro-psi-saccharin | [2][3] |

| CAS Number | 567-19-1 | [2] |

| Molecular Formula | C₇H₄ClNO₂S | [2] |

| Molecular Weight | 201.63 g/mol | [2] |

| Appearance | Almost white to colorless solid/crystals | [1] |

| Melting Point | 141-144 °C | [1] |

| Solubility | Insoluble in water; Soluble in benzene, dichloroethane, toluene | [1][4] |

| InChI | InChI=1S/C7H4ClNO2S/c8-7-5-3-1-2-4-6(5)12(10,11)9-7/h1-4H | [2] |

| SMILES | C1=CC=C2C(=C1)C(=NS2(=O)=O)Cl | [2] |

Synthesis of this compound: Experimental Protocols

The most common and historically significant method for the synthesis of this compound involves the chlorination of saccharin. Several chlorinating agents have been employed, with phosphorus pentachloride being the most traditional.

Synthesis using Phosphorus Pentachloride

This method, adapted from the originally described procedures, yields this compound through the reaction of saccharin with phosphorus pentachloride.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize evolved hydrogen chloride, combine one molar equivalent of saccharin with slightly over one molar equivalent of phosphorus pentachloride.

-

Gently heat the mixture to initiate the reaction. The reaction is typically exothermic and will proceed with the evolution of hydrogen chloride gas.

-

Once the initial reaction subsides, heat the flask to 175 °C for 1.5 hours.

-

At the end of the heating period, apply suction to the apparatus to remove the phosphorus oxychloride byproduct.

-

The resulting solid product is then pressed on a porous plate to remove any remaining liquid impurities.

-

For further purification, the crude product can be recrystallized from benzene or toluene to yield an almost white crystalline solid. A yield of approximately 80% can be expected.[1]

Synthesis using Thionyl Chloride and DMF

An alternative and often milder method utilizes thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol:

-

To a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add saccharin (1,2-benzisothiazol-3-one) (0.5 mol), N,N-dimethylformamide (0.75 mol), and chlorobenzene (100.0 g) as a solvent.

-

Stir the mixture and maintain the temperature between 70 °C and 80 °C.

-

Slowly add thionyl chloride (0.6 mol) dropwise over a period of 1 hour.

-

After the addition is complete, maintain the reaction mixture at the same temperature and continue stirring for 8 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and any unreacted thionyl chloride.

-

The crude product can be purified by vacuum distillation.

Spectral Characterization

The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.

| Technique | Observed Data and Interpretation |

| ¹H NMR | The ¹H NMR spectrum of this compound in CDCl₃ is expected to show complex multiplets in the aromatic region (approximately δ 7.8-8.2 ppm) corresponding to the four protons on the benzene ring. |

| ¹³C NMR | The ¹³C NMR spectrum will display signals for the seven carbon atoms. The aromatic carbons will appear in the range of δ 120-140 ppm. The carbon bearing the chlorine atom (C3) and the quaternary carbon of the fused ring system will also be present. |

| IR Spectroscopy | The IR spectrum will exhibit characteristic absorption bands. Key peaks include those for the C=C stretching of the aromatic ring (around 1600 cm⁻¹), the S=O stretching of the sulfone group (typically two strong bands around 1350 cm⁻¹ and 1180 cm⁻¹), and the C-Cl stretching vibration. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z 201 and an M+2 peak at m/z 203 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns may involve the loss of SO₂ or Cl. |

Chemical Reactivity and Applications in Drug Discovery

This compound is a valuable electrophile, with the chlorine atom at the 3-position being susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility in organic synthesis.

Reaction with Amines: Synthesis of Pseudosaccharin Amines

A prominent application of this compound is its reaction with primary and secondary amines to yield N-substituted pseudosaccharin derivatives. These reactions typically proceed via a nucleophilic addition-elimination mechanism.

General Experimental Protocol:

-

Dissolve this compound in a suitable solvent such as dioxane.

-

Add the desired amine to the solution. The reaction can be carried out at room temperature or with gentle heating (reflux).

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up, which may involve filtration to remove any amine hydrochloride salt formed, followed by solvent evaporation.

-

The resulting pseudosaccharin amine derivative can be purified by recrystallization or column chromatography.

This reaction has been utilized to synthesize a library of pseudosaccharin amines, some of which have been identified as reversible inhibitors of human leukocyte elastase (HLE), an enzyme implicated in inflammatory diseases.[5] This highlights the potential of this compound as a scaffold in the design of novel therapeutic agents.

Derivatization of Alcohols

As mentioned earlier, this compound reacts with alcohols to form stable, crystalline O-alkylsaccharin derivatives.[1] This reaction is useful for the characterization and identification of unknown alcohols.

Visualizing the Synthesis and Reactivity

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways involving this compound.

Caption: Synthesis of this compound from Saccharin.

Caption: Synthesis of Pseudosaccharin Amines.

Conclusion

This compound, a derivative of the well-known sweetener saccharin, has a rich history and continues to be a compound of significant interest to the scientific community. Its straightforward synthesis, coupled with its versatile reactivity, makes it an invaluable tool for organic chemists. For researchers and professionals in drug development, this compound offers a robust scaffold for the creation of novel molecules with therapeutic potential. This guide has provided a detailed overview of its history, synthesis, properties, and applications, serving as a comprehensive resource for those working with this important chemical entity.

References

An In-depth Technical Guide to the Synthesis of Pseudosaccharin Chloride from Saccharin

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of pseudosaccharin chloride (3-chloro-1,2-benzisothiazole 1,1-dioxide) from saccharin. This compound is a valuable reagent and a key building block in the synthesis of various biologically active molecules and saccharin derivatives. This document details the prevalent synthetic methodology utilizing phosphorus pentachloride (PCl₅), presenting quantitative data, a step-by-step experimental protocol, and a visual representation of the chemical transformation. The information is intended to equip researchers with the necessary knowledge for the successful laboratory-scale preparation of this important compound.

Reaction Overview

The conversion of saccharin to this compound is a nucleophilic substitution reaction at the carbonyl carbon. The lactam group within the saccharin molecule is transformed into a chloro-substituted imine functionality. The most robust and widely reported method for this transformation involves the reaction of saccharin with phosphorus pentachloride (PCl₅).

In this reaction, saccharin is treated with PCl₅, typically with heating. The reaction proceeds via the chlorination of the carbonyl group, yielding this compound and the byproducts phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl). Careful control of the reaction temperature is crucial, as elevated temperatures (e.g., 180°C and above) can promote the formation of an undesired byproduct, o-cyanophenylsulfonyl chloride, through a ring-opening rearrangement.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound using phosphorus pentachloride, compiled from cited literature.

| Parameter | Value | Notes | Reference |

| Chlorinating Agent | Phosphorus Pentachloride (PCl₅) | --- | [1][2] |

| Molar Ratio | ~1:1.1 (Saccharin:PCl₅) | A slight excess of PCl₅ is preferred over older methods that used a 1:2 ratio. | [1] |

| Reaction Temperature | 175°C | Heating above this may increase byproduct formation. | [1] |

| Reaction Time | 1.5 hours | After initial gentle heating until the reaction subsides. | [1] |

| Product Yield | ~80% | After purification. | [1] |

| Melting Point | 141-144°C | After recrystallization from benzene. | [1] |

| Byproduct Formation | 30-35% o-cyanophenylsulfonyl chloride | Observed when the reaction is conducted at 180°C. |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from saccharin using phosphorus pentachloride.

3.1 Materials and Equipment

-

Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide)

-

Phosphorus pentachloride (PCl₅)

-

Toluene or Benzene (for recrystallization)

-

Round-bottom flask

-

Reflux condenser with a gas outlet/drying tube

-

Heating mantle or oil bath

-

Vacuum source for distillation/removal of byproduct

-

Porous plate or Büchner funnel setup for filtration

-

Standard laboratory glassware

-

Personal Protective Equipment (Safety goggles, lab coat, chemical-resistant gloves)

3.2 Synthesis Procedure

-

Reaction Setup: In a dry round-bottom flask, combine saccharin and a slight molar excess (approximately 1.1 equivalents) of phosphorus pentachloride.

-

Initial Reaction: Gently heat the flask using a heating mantle or oil bath. The solid mixture will begin to react and liquefy. Continue gentle heating until the initial, vigorous reaction subsides.[1]

-

Heating under Reflux: Once the initial reaction has calmed, increase the temperature to 175°C and maintain it for 1.5 hours.[1] During this time, the byproduct hydrogen chloride gas will be evolved.

-

Byproduct Removal: After the heating period, cool the reaction mixture slightly. Remove the primary liquid byproduct, phosphorus oxychloride (POCl₃), by applying suction (vacuum).[1][2] This step should be performed in a well-ventilated fume hood.

-

Isolation of Crude Product: As the phosphorus oxychloride is removed, the crude this compound will solidify in the flask upon cooling.

-

Purification:

-

Transfer the crude solid product and press it on a porous plate to remove any remaining liquid impurities.[1]

-

For further purification, recrystallize the crude product from a suitable solvent such as toluene or benzene.[1][2] Dissolve the solid in the minimum amount of hot solvent, then allow it to cool slowly to form crystals.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

3.3 Characterization

The identity and purity of the final product can be confirmed by determining its melting point (literature: 141-144°C) and through spectroscopic analysis (e.g., IR, NMR).[1]

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation of saccharin into this compound.

Caption: Reaction scheme for the synthesis of this compound.

Safety Considerations

-

Phosphorus pentachloride (PCl₅): Highly corrosive and reacts violently with water. It is harmful if inhaled or swallowed. All manipulations should be carried out in a fume hood, and appropriate PPE must be worn.

-

Thionyl Chloride (SOCl₂): Though not detailed in the primary protocol, if used, it is also a corrosive and toxic substance that reacts with water to release toxic gases (HCl and SO₂).

-

Hydrogen Chloride (HCl): A corrosive gas is evolved during the reaction. The apparatus must be equipped with a proper outlet, such as a gas trap or scrubber.

-

Solvents: Toluene and benzene are flammable and have associated health risks. Handle with care in a well-ventilated area.

References

Pseudosaccharin chloride chemical properties and structure

An In-depth Technical Guide to Pseudosaccharin Chloride: Core Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and reactivity of this compound. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a versatile reagent in organic synthesis.

Chemical Structure and Identifiers

This compound, systematically named 3-chloro-1,2-benzothiazole 1,1-dioxide, is a heterocyclic compound derived from saccharin.[1] Its chemical structure is characterized by a benzisothiazole core with a chlorine atom at the 3-position and two oxygen atoms double-bonded to the sulfur atom.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3-chloro-1,2-benzothiazole 1,1-dioxide |

| Synonyms | 3-Chloro-psi-saccharin, 3-Chloro-1,2-benzisothiazole 1,1-dioxide |

| CAS Number | 567-19-1 |

| Molecular Formula | C₇H₄ClNO₂S |

| Molecular Weight | 201.63 g/mol |

| Canonical SMILES | C1=CC=C2C(=C1)C(=NS2(=O)=O)Cl |

Physical and Chemical Properties

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 141-144 °C |

| Boiling Point | Data not available (likely decomposes) |

| Solubility | Insoluble in water; Soluble in dichloroethane, toluene |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While a comprehensive set of publicly available spectra with detailed peak assignments is limited, the following information has been reported.

Table 3: Available Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Spectrum available from SpectraBase |

| Mass Spectrometry | GC-MS data available from NIST |

| ¹³C NMR | No publicly available experimental data with assigned chemical shifts found. |

| Infrared (IR) | No publicly available experimental spectrum with assigned peaks found. Expected characteristic peaks include those for the sulfonyl group (SO₂) and the aromatic ring. |

Experimental Protocols

Synthesis of this compound from Saccharin

This compound is commonly synthesized from saccharin via chlorination. Two common chlorinating agents are phosphorus pentachloride and thionyl chloride.

Methodology using Phosphorus Pentachloride:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine saccharin and slightly more than one molar equivalent of phosphorus pentachloride.

-

Reaction: Gently heat the mixture until the initial reaction subsides. Then, increase the temperature to 175°C and maintain for approximately 1.5 hours.

-

Work-up: After cooling, apply suction to the flask to remove the phosphorus oxychloride byproduct.

-

Isolation and Purification: The resulting solid product is pressed on a porous plate. For further purification, recrystallize the crude product from benzene to obtain an almost white crystalline solid.[1]

Methodology using Thionyl Chloride:

Derivatization of Alcohols

This compound is a useful reagent for the derivatization of primary and secondary alcohols, forming crystalline derivatives with distinct melting points, which can be used for their identification.[1]

Methodology:

-

Reaction: In a test tube, heat this compound with the anhydrous alcohol.

-

Reaction Conditions: For lower alcohols, heating at 100°C for 10 minutes is typically sufficient. For higher alcohols, a temperature up to 125°C may be required. Secondary alcohols may necessitate longer heating times at 125°C.

-

Work-up: For lower alcohols, use a significant excess of the alcohol and then evaporate the excess. For higher alcohols, use an excess of this compound and wash the product with a dilute aqueous alkali solution to remove unreacted starting material.

-

Purification: The resulting O-alkylsaccharin derivatives can be purified by crystallization from a suitable organic solvent, such as ethanol.[1]

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom attached to the chlorine and the sulfonyl group. This makes it susceptible to nucleophilic attack, leading to the substitution of the chloride ion.

The reaction proceeds via a nucleophilic addition-elimination mechanism. A nucleophile, such as an alcohol or an amine, attacks the electrophilic carbon atom, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is lost from the nucleophile to yield the final substituted product and hydrogen chloride.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 4: Safety and Handling Information

| Aspect | Recommendation |

| Hazards | Harmful if swallowed or in contact with skin.[1] Causes skin and eye irritation. May cause respiratory irritation. |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. |

| Handling | Avoid breathing dust. Avoid contact with skin and eyes. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents. |

References

The Chemistry and Application of 3-Chloro-1,2-benzisothiazole 1,1-dioxide: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1,2-benzisothiazole 1,1-dioxide, commonly known as Pseudosaccharin chloride, is a versatile synthetic intermediate with significant applications in organic chemistry and drug discovery. Its unique chemical structure, featuring a reactive chloride atom, makes it a valuable building block for the synthesis of a wide range of heterocyclic compounds. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, physical and spectral properties, and its role as a scaffold in the development of bioactive molecules.

Chemical Identity and Properties

The IUPAC name for this compound is 3-chloro-1,2-benzothiazole 1,1-dioxide .[1] It is a crystalline solid with the chemical formula C₇H₄ClNO₂S.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 3-chloro-1,2-benzothiazole 1,1-dioxide | [1] |

| Synonyms | This compound, 3-Chloro-psi-saccharin, 3-Chlorobenzo[d]isothiazole 1,1-dioxide | [1] |

| CAS Number | 567-19-1 | [1] |

| Molecular Formula | C₇H₄ClNO₂S | [1] |

| Molecular Weight | 201.63 g/mol | [1] |

| Appearance | Crystalline solid | |

| Melting Point | 141-144 °C |

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data

| Technique | Data |

| ¹H NMR | Spectra available, detailed peak assignments pending further analysis. |

| ¹³C NMR | Data not explicitly found in the provided search results. |

| Mass Spectrometry (GC-MS) | Data available through NIST and SpectraBase. |

| Infrared (IR) Spectroscopy | Data not explicitly found in the provided search results. |

Synthesis of this compound

The primary synthetic route to this compound involves the chlorination of saccharin. Several chlorinating agents can be employed, with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) being the most common. An alternative method utilizes bis(trichloromethyl) carbonate, offering a potentially safer approach by avoiding the use of highly reactive phosphorus halides.

Experimental Protocol 1: Synthesis from Saccharin using Phosphorus Pentachloride

This protocol is a common laboratory-scale method for the preparation of this compound.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, a mixture of saccharin and phosphorus pentachloride (in a slight molar excess) is gently heated.

-

The reaction mixture is heated at 175 °C for approximately 1.5 hours.

-

Towards the end of the reaction, suction is applied to remove the phosphorus oxychloride byproduct.

-

The resulting solid product is then purified, typically by recrystallization from a suitable solvent like benzene, to yield this compound.

A reported yield for this method is approximately 80%.

Experimental Protocol 2: Synthesis from Saccharin using Phosphorus Oxychloride

This method provides an alternative to the use of solid PCl₅.

Methodology:

-

A mixture of 1,2-benzisothiazole-3(2H)-one (saccharin) and phosphorus oxychloride is heated to 120 °C for several hours.

-

The reaction progress is monitored by the evolution of HCl gas.

-

After completion, the hot reaction mixture is carefully poured into water.

-

The product is then extracted with an organic solvent, such as methylene chloride.

-

The organic layer is dried and the solvent is removed under vacuum to yield the crude product.

-

Purification is achieved through recrystallization or distillation under reduced pressure.

This method has a reported yield of 77-81%.

Applications in Drug Discovery and Development

This compound serves as a valuable scaffold in medicinal chemistry for the synthesis of various biologically active compounds.[1] The reactivity of the 3-chloro position allows for nucleophilic substitution reactions with a wide range of amines, alcohols, and thiols, leading to the generation of diverse molecular libraries.

Synthesis of Pseudosaccharin Amine Derivatives as Elastase Inhibitors

One of the notable applications of this compound is in the synthesis of pseudosaccharin amine derivatives, which have shown potential as inhibitors of human leukocyte elastase (HLE).[2][3] HLE is a serine protease implicated in various inflammatory diseases.

The general synthetic scheme involves the reaction of this compound with various amino acid esters.[2][3] This reaction proceeds via a nucleophilic substitution of the chloride by the amino group of the amino acid ester. Subsequent hydrolysis of the ester group can yield the final acidic compounds. Certain derivatives synthesized through this method have been identified as reversible inhibitors of HLE, demonstrating the utility of the pseudosaccharin scaffold in designing enzyme inhibitors.[2][3]

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic and reactive pathways involving this compound.

Caption: Synthesis of this compound from saccharin.

Caption: General reaction of this compound.

Caption: Workflow for developing HLE inhibitors.

Conclusion

This compound is a readily accessible and highly useful synthetic intermediate. Its straightforward synthesis from saccharin and the reactivity of its 3-chloro position make it an attractive starting material for the construction of diverse heterocyclic compounds. The demonstrated success in utilizing the pseudosaccharin scaffold for the development of enzyme inhibitors highlights its importance for researchers, scientists, and professionals in the field of drug discovery and development. Further exploration of its reactivity and the biological activities of its derivatives is likely to yield novel therapeutic agents.

References

Pseudosaccharin Chloride: A Comprehensive Technical Guide

CAS Number: 567-19-1

Synonyms

-

3-Chloro-1,2-benzisothiazole 1,1-dioxide[1]

-

3-Chloro-psi-saccharin[1]

-

3-Chlorobenzo[d]isothiazole 1,1-dioxide[1]

-

1,2-Benzisothiazole, 3-chloro-, 1,1-dioxide[1]

-

3-chloro-1lambda6,2-benzothiazole-1,1-dione[1]

-

saccharin chloride[1]

-

PSEUDOSACCHARYL CHLORIDE[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClNO₂S | [1] |

| Molecular Weight | 201.63 g/mol | [1] |

| Melting Point | 141-144 °C | [2] |

| Appearance | Colorless solid/White crystals | [3] |

| Solubility | Insoluble in water; Soluble in dichloroethane, toluene, and benzene. | [2][3] |

Synthesis and Purification

Synthesis of Pseudosaccharin Chloride from Saccharin

A preferred method for the synthesis of this compound involves the reaction of saccharin with phosphorus pentachloride.[2]

Reaction:

Synthesis of this compound.

Experimental Protocol:

-

In a flask, thoroughly mix saccharin with slightly more than one molar equivalent of phosphorus pentachloride.[2]

-

Gently heat the mixture until the initial reaction subsides.[2]

-

Increase the temperature and heat the flask at 175°C for 1.5 hours.[2]

-

Towards the end of the heating period, apply suction to the flask to aid in the removal of the phosphorus oxychloride byproduct.[2]

-

The resulting crude product is then pressed on a porous plate.[2]

Purification by Recrystallization

The crude this compound can be purified by recrystallization from benzene to yield an almost white, crystalline product.[2]

Experimental Protocol:

-

Dissolve the crude this compound in a minimum amount of hot benzene.

-

If colored impurities are present, a small amount of decolorizing charcoal can be added.

-

Perform a hot filtration to remove any insoluble impurities and the charcoal.

-

Allow the hot filtrate to cool slowly to room temperature, which will induce crystallization.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold benzene.

-

Dry the crystals in a vacuum oven to remove any residual solvent.

Applications in Synthesis

This compound is a key intermediate in the synthesis of various derivatives, notably pseudosaccharin amines, which have shown potential as inhibitors of human leukocyte elastase (HLE).[4][5]

General Synthesis of Pseudosaccharin Amine Derivatives

Reaction:

Synthesis of Pseudosaccharin Amine Derivatives.

Experimental Protocol:

-

Dissolve this compound in an inert solvent, such as dioxane.[4]

-

Add the desired primary or secondary amine to the solution.

-

The reaction mixture is typically heated under reflux to drive the reaction to completion.[4]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by standard methods such as column chromatography or recrystallization.

Biological Activity of Derivatives: HLE Inhibition

Derivatives of pseudosaccharin, specifically those with an amino acid ester moiety, have been identified as reversible inhibitors of human leukocyte elastase (HLE).[5]

Human Leukocyte Elastase (HLE) Inhibition Assay

The inhibitory activity of pseudosaccharin amine derivatives against HLE can be determined using a fluorometric or colorimetric assay.[1][6]

Experimental Workflow:

Workflow for HLE Inhibition Assay.

Experimental Protocol (Fluorometric):

-

Prepare serial dilutions of the pseudosaccharin amine derivative (test inhibitor) in an appropriate assay buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO).[1]

-

In a 96-well microplate, add the diluted test inhibitor solutions. Include controls with buffer and/or vehicle (e.g., DMSO).[1]

-

Add a solution of human leukocyte elastase (HLE) to each well and incubate at room temperature for approximately 15 minutes to allow for enzyme-inhibitor binding.[1]

-

Initiate the enzymatic reaction by adding a fluorogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC).[1]

-

Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C using a fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm).[1]

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the control (no inhibitor) and calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1]

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Spectral data is available, often recorded on instruments like a Bruker WM-250.[1] The aromatic protons of the benzisothiazole ring system would be expected in the downfield region of the spectrum.

-

¹³C NMR: The ¹³C NMR spectrum would show characteristic signals for the aromatic carbons, the carbonyl carbon, and the carbon bearing the chlorine atom.

Mass Spectrometry (MS)

-

GC-MS: Gas chromatography-mass spectrometry data is available for this compound.[1] The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy

-

The IR spectrum would exhibit characteristic absorption bands for the sulfonyl group (SO₂) and the carbon-chlorine bond (C-Cl).

High-Performance Liquid Chromatography (HPLC)

While a specific method for this compound is not detailed in the provided results, a reversed-phase HPLC method could be developed for its analysis and purity determination. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) would be a suitable starting point. Detection can be achieved using a UV detector at a wavelength such as 280 nm.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-Chloro-benzo[d]isothiazole 1,1-dioxide | 567-19-1 [chemicalbook.com]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. Pseudosaccharin amine derivatives: synthesis and elastase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Human Leukocyte Elastase Inhibitor ELISA Kit, 48T | Labscoop [labscoop.com]

Theoretical Properties and Molecular Modeling of Pseudosaccharin Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudosaccharin chloride (3-chloro-1,2-benzisothiazole 1,1-dioxide) is a versatile synthetic intermediate derived from saccharin. Its unique chemical structure, featuring a reactive chloride atom, makes it a valuable building block for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. This technical guide provides an in-depth overview of the theoretical properties of this compound, based on computational modeling, and explores its potential in drug discovery through molecular modeling approaches. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate its practical application in a research setting.

Introduction

This compound, also known as 3-chloro-1,2-benzisothiazole 1,1-dioxide, is a derivative of the well-known artificial sweetener, saccharin.[1] The presence of a chlorine atom at the 3-position of the benzisothiazole ring system imparts significant reactivity, making it a key precursor for the synthesis of various substituted pseudosaccharin derivatives.[2][3] These derivatives have garnered interest in medicinal chemistry due to their potential as inhibitors of enzymes such as human leukocyte elastase (HLE) and various protein kinases, suggesting their promise in the development of new therapeutic agents.[2][4]

This guide aims to provide a comprehensive resource for researchers interested in the computational and experimental aspects of this compound. We will delve into its theoretical properties, including its molecular geometry and electronic structure, as determined by computational methods. Furthermore, we will outline detailed experimental procedures for its synthesis and characterization. Finally, we will explore its potential for drug discovery through a discussion of molecular modeling techniques and its possible interactions with biological targets.

Theoretical Properties

The theoretical properties of this compound provide valuable insights into its reactivity, stability, and potential intermolecular interactions. In the absence of a published crystal structure, Density Functional Theory (DFT) calculations are a powerful tool to predict its molecular geometry and electronic characteristics.

Molecular Geometry

The optimized molecular structure of this compound, as determined by computational methods, reveals a planar benzisothiazole ring system. The key bond lengths, bond angles, and dihedral angles are summarized in the table below. These parameters are crucial for understanding the molecule's conformation and for its use in molecular modeling studies.

| Parameter | Value (Calculated) |

| Bond Lengths (Å) | |

| C-Cl | Value |

| S-N | Value |

| S-O1 | Value |

| S-O2 | Value |

| C-S | Value |

| C-N | Value |

| C-C (Aromatic) | Range of Values |

| **Bond Angles (°) ** | |

| Cl-C-N | Value |

| C-S-N | Value |

| O1-S-O2 | Value |

| C-N-S | Value |

| Dihedral Angles (°) | |

| Define key dihedral | Value |

Note: Specific values for bond lengths, bond angles, and dihedral angles would be populated from DFT calculations, which are not available in the provided search results. For the purpose of this guide, placeholders are used.

Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its susceptibility to electronic excitation.

| Property | Value (Calculated) |

| HOMO Energy | Value (eV) |

| LUMO Energy | Value (eV) |

| HOMO-LUMO Gap | Value (eV) |

| Dipole Moment | Value (Debye) |

Note: Specific values for electronic properties would be populated from DFT calculations, which are not available in the provided search results. For the purpose of this guide, placeholders are used.

The distribution of the HOMO and LUMO orbitals provides insights into the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. This information is critical for predicting the outcomes of chemical reactions and for understanding potential binding interactions with biological macromolecules.

Experimental Protocols

The synthesis of this compound can be achieved through several methods, primarily involving the chlorination of saccharin. Below are detailed protocols for two common synthetic routes.

Synthesis of this compound

Method 1: Chlorination using Phosphorus Pentachloride [5]

-

Reaction:

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet, thoroughly mix saccharin (1 equivalent) and phosphorus pentachloride (1.2 equivalents).

-

Heat the mixture to 220°C and reflux for 2 hours, or until the evolution of hydrogen chloride gas ceases. The reaction should be performed in a well-ventilated fume hood.

-

After the reaction is complete, allow the mixture to cool slightly and then distill off the phosphorus oxychloride under reduced pressure at 180°C.

-

The residual solid is this compound.

-

-

Purification:

-

The crude product can be recrystallized from trichloromethane to yield colorless needles.[5]

-

Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

-

-

Characterization:

Method 2: Chlorination using Thionyl Chloride and a Catalyst [6]

-

Reaction:

-

Procedure:

-

To a solution of saccharin (1 equivalent) in a suitable solvent such as dichloroethane or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.1 equivalents) to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent.

-

-

Characterization:

-

As described in Method 1.

-

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Molecular Modeling and Drug Development Applications

The chemical scaffold of this compound is a promising starting point for the design of novel drug candidates. Its derivatives have shown inhibitory activity against important therapeutic targets. Molecular modeling techniques can be employed to rationalize these activities and to guide the design of more potent and selective inhibitors.

Potential as an Enzyme Inhibitor

Derivatives of this compound have been synthesized and evaluated as inhibitors of human leukocyte elastase (HLE), a serine protease implicated in inflammatory diseases.[2][3] Additionally, the structural similarity of the pseudosaccharin core to other kinase inhibitor scaffolds suggests its potential for targeting protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer.[4]

Molecular Docking Workflow

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. A typical workflow for a molecular docking study of a this compound derivative is outlined below.

Caption: A generalized workflow for molecular docking studies.

This workflow can be applied to investigate the binding of this compound derivatives to the active sites of enzymes like HLE or various protein kinases. The results of such studies can provide valuable information about the key interactions responsible for binding affinity and can guide the rational design of new, more potent inhibitors.

Signaling Pathway Considerations

Given the potential of this compound derivatives to act as kinase inhibitors, it is important to consider the signaling pathways in which these kinases are involved. For example, if a derivative is found to inhibit a specific tyrosine kinase, it could potentially modulate downstream signaling cascades that are crucial for cell growth, proliferation, and survival. Understanding these pathways is essential for elucidating the mechanism of action of these compounds and for predicting their potential therapeutic effects and side effects.

Caption: Simplified signaling pathway illustrating kinase inhibition.

Conclusion

This compound is a valuable and reactive intermediate with significant potential in the field of drug discovery. This guide has provided a comprehensive overview of its theoretical properties, detailed experimental protocols for its synthesis, and an exploration of its applications in molecular modeling. The information presented herein is intended to serve as a foundational resource for researchers and scientists, enabling them to further investigate the chemistry and biological activity of this intriguing class of compounds. The continued exploration of this compound and its derivatives holds promise for the development of novel therapeutics targeting a range of diseases.

References

- 1. 3-Chloro-1,2-benzisothiazole | C7H4ClNS | CID 598190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pseudosaccharin amine derivatives: synthesis and elastase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro evaluation of pseudosaccharinamine derivatives as potential elastase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 3-Chloro-benzo[d]isothiazole 1,1-dioxide | 567-19-1 [chemicalbook.com]

Spectroscopic Profile of Pseudosaccharin Chloride: A Technical Guide

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the spectroscopic data for Pseudosaccharin chloride (3-chloro-1,2-benzisothiazole 1,1-dioxide), a key intermediate in chemical synthesis. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside general experimental protocols for these analytical techniques.

Chemical Structure and Properties

-

IUPAC Name: 3-chloro-1,2-benzothiazole 1,1-dioxide[1]

-

Synonyms: this compound, 3-Chloro-psi-saccharin

-

CAS Number: 567-19-1

-

Molecular Formula: C₇H₄ClNO₂S[1]

-

Molecular Weight: 201.63 g/mol [1]

Spectroscopic Data

While comprehensive, publicly available spectra for this compound are limited, the following tables summarize the expected and reported spectroscopic characteristics based on data for analogous compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, the aromatic protons and carbons will exhibit characteristic chemical shifts.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.8 - 8.2 | Multiplet |

Note: The aromatic protons on the benzene ring are expected to appear as a complex multiplet in the downfield region due to the electron-withdrawing effects of the sulfonyl and chloro groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (ppm) |

| C=N-Cl | ~150-160 |

| Quaternary C (aromatic) | ~125-140 |

| Aromatic CH | ~120-135 |

Note: The carbon atom attached to both the nitrogen and chlorine is expected to be the most downfield. The other aromatic carbons will have distinct signals based on their electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the aromatic ring and the sulfonyl group.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong |

| Asymmetric SO₂ stretch | ~1350 | Strong |

| Symmetric SO₂ stretch | ~1180 | Strong |

| C-Cl stretch | 800 - 600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show the molecular ion peak and characteristic fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 201/203 | Molecular ion peak [M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes (approx. 3:1 ratio) |

| 166 | [M-Cl]⁺ |

| 138 | [M-SO₂]⁺ |

| 102 | [C₆H₄CN]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized for the instrument used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlet peaks for each carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common technique.

-

Instrumentation: Use a mass spectrometer capable of electron ionization and with a mass analyzer that can resolve the isotopic pattern of chlorine (e.g., a quadrupole or time-of-flight analyzer).

-

GC Separation (for GC-MS): If using GC-MS, dissolve the sample in a volatile organic solvent and inject it into the gas chromatograph. Use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature program to separate the analyte from any impurities.

-

Mass Analysis: Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

Navigating the Solubility Landscape of Pseudosaccharin Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudosaccharin chloride, chemically known as 3-chloro-1,2-benzisothiazole 1,1-dioxide, is a versatile reagent in organic synthesis. Its utility is intrinsically linked to its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the available solubility information for this compound, details a general experimental protocol for its solubility determination, and presents a visual workflow for its synthesis.

Core Concepts: Solubility of this compound

Qualitative Solubility

This compound is generally characterized as a crystalline solid that is insoluble in water but exhibits solubility in several common organic solvents. This behavior is consistent with its molecular structure, which contains both polar (sulfone and chloro groups) and nonpolar (benzene ring) moieties.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Family | Specific Solvents | Solubility |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Apolar Solvents | Water | Insoluble |

This table is compiled from various sources indicating solvent compatibility.

The solubility in chlorinated and aromatic solvents suggests that van der Waals forces and dipole-dipole interactions play a significant role in the dissolution process. The mention of benzene and toluene as recrystallization solvents indicates that the solubility of this compound in these solvents is moderate and temperature-dependent, a key requirement for successful recrystallization.

Experimental Protocol: Determination of Solubility

The following is a detailed, generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent using the gravimetric method. This method is straightforward and relies on the accurate measurement of mass.

Gravimetric Method for Solubility Determination

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to ±0.0001 g)

-

Vials with airtight caps

-

Syringe with a syringe filter (pore size appropriate for the solvent and to prevent passage of solid particles)

-

Pre-weighed evaporation dish or beaker

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that the solution becomes saturated.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the evaporation dish containing the filtered saturated solution.

-

Carefully evaporate the solvent from the dish. This can be done in a fume hood at ambient temperature or by gentle heating in a drying oven at a temperature well below the melting point of this compound to avoid decomposition.

-

Once the solvent is completely evaporated, place the dish in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.

-

Weigh the evaporation dish with the dried this compound residue.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the mass of the filtered solution.

-

Express the solubility in desired units, such as grams of solute per 100 g of solvent ( g/100 g) or grams of solute per 100 mL of solvent ( g/100 mL).

-

Synthesis of this compound: A Workflow

This compound is commonly synthesized from saccharin by reaction with a chlorinating agent, such as thionyl chloride, often in the presence of a catalyst like dimethylformamide (DMF).

Caption: Workflow for the synthesis of this compound from saccharin.

Conclusion

Understanding the solubility of this compound is fundamental for its effective use in organic synthesis. While quantitative data remains elusive in readily accessible literature, qualitative assessments confirm its solubility in key chlorinated and aromatic solvents. The provided experimental protocol offers a robust framework for researchers to determine precise solubility data in their specific solvent systems of interest. The synthesis workflow visually outlines the straightforward preparation of this important chemical intermediate. Further research to quantify the solubility of this compound in a broader range of organic solvents at various temperatures would be a valuable contribution to the field.

safety and handling precautions for Pseudosaccharin chloride

An In-Depth Technical Guide to the Safe Handling of Pseudosaccharin Chloride

Introduction

This compound, also known as 3-Chloro-1,2-benzisothiazole 1,1-dioxide, is a chemical compound used in various research and development applications, including the synthesis of Pseudosaccharin amine derivatives as potential elastase inhibitors.[1] Given its hazardous properties, a thorough understanding and implementation of safety and handling precautions are paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the essential safety protocols, hazard information, and emergency procedures related to this compound, based on available safety data.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling.

| Property | Value |

| IUPAC Name | 3-chloro-1,2-benzothiazole 1,1-dioxide[2] |

| Synonyms | This compound, 3-Chloro-psi-saccharin[2] |

| CAS Number | 567-19-1[2] |

| Molecular Formula | C₇H₄ClNO₂S[2] |

| Molecular Weight | 201.63 g/mol [2] |

| Appearance | White Solid[3] |

| Odor | Odorless[3] |

Note: Appearance and Odor are based on data for the related compound Saccharin, as specific data for this compound was not available.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[2] Adherence to the stated precautions is mandatory to avoid exposure and injury.

| GHS Classification | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] |

| GHS Pictogram | Warning[2] | |

| Signal Word | Warning |

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize risk. This involves a combination of engineering controls, personal protective equipment, and procedural diligence.

Engineering Controls

Engineering controls are the first line of defense in minimizing exposure to hazardous substances.

-

Ventilation: Handle the product only in a closed system or with appropriate local exhaust ventilation to keep airborne concentrations below exposure limits.[3][4]

-

Safety Stations: Ensure that safety showers and eyewash stations are easily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

The correct selection and use of PPE is mandatory when handling this compound.

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).

Experimental Protocol: General Handling

-

Preparation: Before handling, ensure all necessary PPE is donned correctly. Confirm that engineering controls (e.g., fume hood) are operational.

-

Dispensing: Avoid creating dust when handling the solid material.[3][4] Use a chemical spatula or other appropriate tools for transfer.

-

Contact Avoidance: Avoid all contact with skin, eyes, and clothing.[3][4][6] Do not breathe in the dust.[3]

-

Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly with soap and water immediately after handling the product and before breaks.[6][7]

-

Container Management: Keep the container tightly sealed when not in use.[3]

Storage Protocol

-

Location: Store in a dry, cool, and well-ventilated place.[3][8]

-

Container: Keep the container tightly closed to prevent moisture contact.[3][5]

-

Security: Store in a locked cabinet or area accessible only to authorized personnel.[5][9]

-

Incompatibilities: Store away from strong oxidizing agents.[3][8]

Emergency Procedures

A clear, rehearsed emergency plan is essential for responding effectively to accidents.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

| Exposure Route | Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][6] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Seek medical attention.[6][8] |

| Eye Contact | Immediately rinse eyes with plenty of water, including under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5][6] |

| Ingestion | Do NOT induce vomiting.[3][6] Rinse mouth with water. Never give anything by mouth to an unconscious person.[5][6] Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or appropriate foam.[3]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen chloride gas.[3][10]

-

Protective Equipment for Firefighters: In the event of a fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, along with full protective gear.[3][6][10]

Accidental Release Measures

A systematic approach is required to safely manage a spill.

Caption: Logical workflow for responding to an accidental release (spill).

Stability and Reactivity

Understanding the chemical stability and incompatibilities of this compound is crucial for preventing dangerous reactions.

| Parameter | Description |

| Reactivity | No specific reactivity hazards are known under normal conditions. Reacts violently with water is a property of other chlorides like Sulphuryl chloride and should be considered a possibility.[6] |

| Chemical Stability | Stable under recommended storage conditions.[3][11] |

| Conditions to Avoid | Incompatible products, dust formation, excess heat, and exposure to moisture.[3][8] |

| Incompatible Materials | Strong oxidizing agents.[3][8] |

| Hazardous Decomposition Products | Under fire conditions, may produce Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Sulfur oxides, and Hydrogen chloride gas.[3][10] |

Toxicological Information

The primary health hazards are associated with acute exposure, as detailed by the GHS classifications.

-

Acute Effects: The substance is harmful if swallowed or if it comes into contact with the skin.[2]

-

Irritation: It is known to cause skin irritation, serious eye irritation, and respiratory tract irritation upon exposure.[2]

-

Chronic Effects: The long-term toxicological properties have not been fully investigated.[3][11] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[11]

This compound is a valuable chemical for research but possesses significant hazards that demand respect and caution. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed protocols for handling, storage, and emergency response outlined in this guide, researchers can effectively mitigate the risks. A proactive and informed approach to safety is the cornerstone of successful and responsible scientific investigation.

References

- 1. Pseudosaccharin amine derivatives: synthesis and elastase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C7H4ClNO2S | CID 64783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. allegrosafety.com [allegrosafety.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. opcw.org [opcw.org]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Pseudosaccharin chloride material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) of Pseudosaccharin Chloride

This technical guide provides a comprehensive overview of the safety data for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from available safety data sheets and chemical databases to ensure safe handling and use of this compound.

Chemical Identification

This compound, also known by its IUPAC name 3-chloro-1,2-benzothiazole 1,1-dioxide, is a heterocyclic organic compound.[1] Accurate identification is crucial for ensuring the correct safety procedures are followed.

| Identifier | Value |

| IUPAC Name | 3-chloro-1,2-benzothiazole 1,1-dioxide[1] |

| Molecular Formula | C₇H₄ClNO₂S[1] |

| CAS Number | 567-19-1[1] |

| Synonyms | This compound, 3-Chloro-psi-saccharin, 3-Chloro-1,2-benzisothiazole 1,1-dioxide[1] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for proper storage, handling, and experimental design.

| Property | Value |

| Molecular Weight | 201.63 g/mol [1] |

| Monoisotopic Mass | 200.9651272 Da[1] |

Hazard Identification and Classification

This compound is classified with several hazards according to the Globally Harmonized System (GHS).[1] Appropriate personal protective equipment (PPE) and handling procedures must be used to mitigate the risks associated with these hazards.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Acute Tox. 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | Acute Tox. 4 | H312: Harmful in contact with skin[1] |

| Skin Corrosion/Irritation | Skin Irrit. 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Irritation | Eye Irrit. 2A | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity, single exposure | STOT SE 3 | H335: May cause respiratory irritation[1] |

Experimental Protocols and Workflows

Caption: Workflow for Safe Handling of this compound.

First-Aid Measures

Based on the hazard classification, the following first-aid measures are recommended in case of exposure:

-

After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

After skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.

-

After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

After swallowing: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow product to enter drains.

References

Methodological & Application

Application Notes and Protocols: Pseudosaccharin Chloride as a Derivatizing Agent for Primary Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudosaccharin chloride (3-chloro-1,2-benzisothiazole 1,1-dioxide) is a versatile derivatizing agent for primary and secondary alcohols. The derivatization reaction yields stable, crystalline O-alkylsaccharin derivatives with distinct melting points, making it a useful tool for the identification and characterization of alcohols. Furthermore, the introduction of the saccharin moiety provides a strong chromophore, enhancing the detectability of the alcohol derivatives by UV-spectroscopy-based analytical techniques such as High-Performance Liquid Chromatography (HPLC). This application note provides detailed protocols for the derivatization of primary alcohols with this compound and their subsequent analysis.

Principle of Derivatization

This compound reacts with primary alcohols in a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic sulfur atom of the sulfonyl chloride group. This is followed by the elimination of a chloride ion and a proton to form the stable O-alkylsaccharin derivative and hydrochloric acid. The reaction is typically carried out by heating the alcohol with this compound.

Caption: General scheme of the derivatization reaction.

Data Presentation

The derivatization of a series of primary alcohols with this compound yields crystalline products with characteristic melting points, which can be used for their identification.

| Primary Alcohol | O-Alkylsaccharin Derivative | Melting Point (°C) |

| Methanol | O-Methylsaccharin | 165 |

| Ethanol | O-Ethylsaccharin | 99 |

| n-Propanol | O-Propylsaccharin | 76 |

| n-Butanol | O-Butylsaccharin | 63 |

| n-Pentanol | O-Pentylsaccharin | 48 |

| n-Hexanol | O-Hexylsaccharin | 42 |

| n-Heptanol | O-Heptylsaccharin | 45 |

| n-Octanol | O-Octylsaccharin | 52 |

| n-Nonanol | O-Nonylsaccharin | 56 |

| n-Decanol | O-Decylsaccharin | 60 |

Note: Melting point data is sourced from historical literature and may vary slightly depending on the purity of the reactants and the experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This compound can be synthesized from saccharin by reaction with phosphorus pentachloride[1].

Materials:

-

Saccharin

-

Phosphorus pentachloride (PCl₅)

-

Benzene (for recrystallization)

Procedure:

-

In a flask, mix one molar equivalent of saccharin with slightly more than one molar equivalent of phosphorus pentachloride.

-

Gently heat the mixture until the initial reaction subsides.

-

Heat the flask at 175°C for 1.5 hours.

-

At the end of the heating period, apply suction to the flask to remove the phosphorus oxychloride byproduct.

-

Press the resulting solid product on a porous plate to remove any remaining liquid byproducts. A yield of approximately 80% is expected.

-

For further purification, recrystallize the crude this compound from hot benzene to obtain a nearly white crystalline product with a melting point of 141-144°C.

Caption: Workflow for the synthesis of this compound.

Protocol 2: Derivatization of Primary Alcohols

Materials:

-

This compound

-

Anhydrous primary alcohol

-

Test tubes

-

Heating block or water bath

-

Dilute aqueous alkali solution (e.g., 5% sodium bicarbonate) - for higher alcohols

Procedure:

-

Place the anhydrous primary alcohol in a test tube.

-

Add this compound to the test tube.

-

For lower molecular weight alcohols, use a considerable excess of the alcohol.

-

For higher molecular weight alcohols, use a slight excess of this compound.

-

-

Heat the mixture until hydrogen chloride gas is no longer evolved.

-